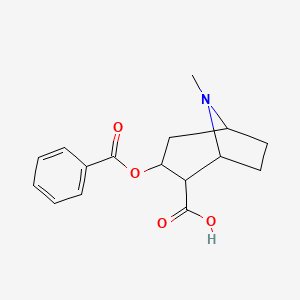

Benzoylecgonine

説明

Benzoylecgonine is the major metabolite of cocaine. It is formed by hydrolysis of cocaine in the liver, catalysed by carboxylesterases. It is excreted in the urine of cocaine users after processing in the liver. It is the main pharmaceutical ingredient in the investigational drug Esterom, a topical solution used for the relief of muscle pain that is not FDA approved or on the market in the United States.

Benzoylecgonine is a natural product found in Erythroxylum coca with data available.

特性

IUPAC Name |

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-RFQIPJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046758 | |

| Record name | Benzoylecgonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-09-5 | |

| Record name | Benzoylecgonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylecgonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylecgonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoylecgonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzoylecgonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLECGONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5353I8I6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Pharmacokinetics of Benzoylecgonine Following Cocaine Administration

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylecgonine (BZE) is the principal urinary metabolite of cocaine and the primary analyte targeted in forensic and clinical drug testing to confirm cocaine use. A comprehensive understanding of its pharmacokinetic profile—from formation and distribution to metabolism and excretion—is critical for the accurate interpretation of toxicological results and for the development of therapeutic interventions for cocaine abuse. This guide provides an in-depth analysis of the pharmacokinetics of BZE, detailing the metabolic pathways, the influence of administration routes, and the analytical methodologies required for its precise quantification in biological matrices.

Introduction: The Significance of Benzoylecgonine

Cocaine is a potent central nervous system stimulant that undergoes rapid and extensive metabolism in the body. While cocaine itself has a relatively short half-life of about one hour, its major metabolite, benzoylecgonine, persists in the body for a significantly longer period.[1] BZE is pharmacologically inactive but serves as a crucial biomarker for detecting cocaine use.[2] Its longer detection window makes it a more reliable indicator in urine drug screens than the parent drug.[3] Most analytical tests for cocaine use, therefore, involve the analysis of BZE in urine.[4][5] This guide synthesizes current knowledge on the journey of BZE through the body, providing a technical foundation for professionals in toxicology, pharmacology, and drug development.

Formation and Metabolic Pathways of Benzoylecgonine

Cocaine is primarily metabolized in the liver and plasma. Approximately 25-40% of a cocaine dose is converted to benzoylecgonine. This conversion occurs through a hydrolysis reaction catalyzed by carboxylesterases in the liver.[2]

Cocaine is also metabolized to other compounds, including ecgonine methyl ester (EME), which accounts for about 18-22% of a dose, and ecgonine, which makes up 2-3%. Only about 1% of cocaine is excreted unchanged in the urine.

A critical aspect of cocaine metabolism is the influence of co-ingested substances, particularly ethanol. When ethanol is present, a portion of the cocaine undergoes transesterification in the liver to form cocaethylene.[6][7] This metabolite is pharmacologically active and has been associated with increased cardiotoxicity. The presence of ethanol can also inhibit the formation of BZE, leading to higher concentrations of cocaine and its other metabolites.[8][9]

Caption: Metabolic pathways of cocaine.

Pharmacokinetic Profile of Benzoylecgonine

The pharmacokinetics of BZE are influenced by the route of cocaine administration, the dose, and individual physiological factors.

Absorption and Distribution

Following cocaine administration, BZE typically appears in plasma within 15 to 30 minutes for intravenous and smoked routes.[10] Peak plasma concentrations are generally reached between 1.10 and 2.64 hours for the intravenous route and 1.27 to 2.52 hours for the smoking route.[10]

Elimination and Half-Life

Benzoylecgonine has a significantly longer half-life than cocaine, which is a key reason for its utility in drug testing. The elimination half-life of BZE is approximately 12 hours.[11] This allows for a detection window in urine of up to 2 to 4 days after a single use.[1] In chronic or heavy users, the detection window can be even longer due to accumulation.[12][13] Some studies have reported detectable levels of BZE in urine for over 10 days in certain individuals.[14]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for benzoylecgonine following various routes of cocaine administration.

| Parameter | Intravenous | Smoked | Subcutaneous |

| Time to Appearance in Plasma | 15-30 minutes[10] | 15-30 minutes[10] | 0.08-1.0 hours[15] |

| Peak Plasma Concentration (Cmax) | 60.6-165.4 ng/mL[10] | 46.7-168.7 ng/mL[10] | Varies with dose |

| Time to Peak Plasma Conc. (Tmax) | 1.10-2.64 hours[10] | 1.27-2.52 hours[10] | Varies with dose |

| Elimination Half-Life | ~12 hours[11] | ~12 hours[11] | 3.4-13.8 hours (in oral fluid)[15] |

| Detection Window in Urine | 2-4 days (longer in chronic users)[1] | 2-4 days (longer in chronic users)[1] | 2-4 days (longer in chronic users)[1] |

Analytical Methodologies for Benzoylecgonine Quantification

The accurate quantification of BZE in biological matrices is paramount for both clinical and forensic toxicology. The choice of analytical method depends on the required sensitivity, specificity, and the nature of the biological sample.

Sample Matrices

-

Urine: The most common matrix for BZE testing due to its non-invasive collection and the relatively high concentration of the metabolite.[4][12]

-

Blood/Plasma: Used for determining recent cocaine use and for pharmacokinetic studies.[12]

-

Oral Fluid (Saliva): A growing alternative to urine and blood, offering non-invasive collection and a correlation with plasma concentrations.[12][15]

-

Hair and Fingernails: Provide a long-term history of drug use, with a detection window of up to several months.[12]

Analytical Techniques

Initial screening for BZE is often performed using immunoassays. However, these methods can have cross-reactivity and require confirmation by more specific techniques.[16] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard confirmatory methods, offering high sensitivity and specificity.[16]

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Benzoylecgonine in Urine

This protocol outlines a typical workflow for the quantification of BZE in urine, a method widely adopted in forensic toxicology laboratories.

6.3.1 Principle: This method utilizes solid-phase extraction (SPE) to isolate and concentrate BZE from the urine matrix. The cleaned-up extract is then analyzed by LC-MS/MS for highly selective and sensitive quantification. The rationale for SPE is to remove endogenous interferences from the urine that could suppress the ionization of BZE in the mass spectrometer, thereby ensuring accurate measurement.

6.3.2 Materials and Reagents:

-

Benzoylecgonine and Benzoylecgonine-d3 (internal standard) reference standards

-

Mixed-mode cation exchange SPE cartridges

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Urine samples, controls, and calibrators

6.3.3 Step-by-Step Methodology:

-

Sample Preparation:

-

To 1 mL of urine sample, add the internal standard (Benzoylecgonine-d3).

-

Vortex mix the sample. This ensures equilibrium between the analyte and the internal standard, which is crucial for accurate quantification as it corrects for any loss during sample processing.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. This step activates the sorbent material for optimal analyte retention.

-

Loading: Load the prepared urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile). This step removes interfering substances while retaining the analyte of interest.

-

Elution: Elute the BZE and internal standard with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The change in pH neutralizes the charge on the analyte, allowing it to be released from the sorbent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase. This step concentrates the sample and ensures compatibility with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of BZE and its internal standard.

-

6.3.4 Self-Validating System: This protocol is a self-validating system through the inclusion of:

-

Internal Standard: The use of a deuterated internal standard corrects for variability in extraction efficiency and matrix effects.

-

Calibrators and Controls: A calibration curve is generated with known concentrations of BZE to quantify the unknown samples. Quality control samples at low, medium, and high concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the analytical run.

Caption: Analytical workflow for BZE in urine.

Conclusion

The pharmacokinetic profile of benzoylecgonine is a cornerstone of forensic and clinical toxicology related to cocaine use. Its formation via cocaine hydrolysis, prolonged elimination half-life, and persistence in various biological matrices make it an ideal biomarker. A thorough understanding of its metabolic pathways, particularly the influence of co-ingested substances like ethanol, is essential for accurate data interpretation. Furthermore, the application of robust and validated analytical methodologies, such as SPE coupled with LC-MS/MS, is critical for achieving the sensitivity and specificity required in drug testing. This guide provides the foundational knowledge for professionals to confidently navigate the complexities of benzoylecgonine pharmacokinetics and analysis.

References

-

Taylor & Francis. (n.d.). Benzoylecgonine – Knowledge and References. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). Cocaine Metabolites, Urine Screen UDRG4. Retrieved from [Link]

-

AttoLife. (n.d.). Benzoylecgonine | Drug Dictionary. Retrieved from [Link]

-

Mayo Clinic Laboratories. (n.d.). Test Definition: COKEX. Retrieved from [Link]

-

Ismail, M., Baumert, M., Stevenson, D., Watts, J., Webb, R., Costa, C., Robinson, F., & Bailey, M. (2016). A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry. Analytical Methods, 8(45), 8045-8051. [Link]

-

Wikipedia. (n.d.). Benzoylecgonine. Retrieved from [Link]

-

Darke, S., Du, W., & Peacock, A. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Toxics, 10(4), 183. [Link]

- Scheidweiler, K. B., Plessinger, M. A., Shojaie, J., Wood, R. W., & Kwong, T. C. (1995). Pharmacokinetics and Pharmacodynamics of Cocaine. Journal of Analytical Toxicology, 19(6), 461-468.

-

Annals of Palliative Medicine. (2021). Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review. Annals of Palliative Medicine, 10(10), 11135-11145. [Link]

-

Scheidweiler, K. B., Spargo, E. A., Kelly, T. L., Cone, E. J., & Huestis, M. A. (2011). Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration. Therapeutic Drug Monitoring, 33(5), 587-596. [Link]

- Jufer, R. A., Wstadik, A., Walsh, S. L., Levine, B. S., & Cone, E. J. (2000). Elimination of cocaine and metabolites in plasma, saliva, and urine following repeated oral administration to human volunteers. Journal of Analytical Toxicology, 24(7), 467-477.

-

Medical News Today. (2023, May 19). How long does cocaine stay in your system? Retrieved from [Link]

-

ResearchGate. (n.d.). Oral Fluid Cocaine and Benzoylecgonine Concentrations Following Controlled Intravenous Cocaine Administration. Retrieved from [Link]

- Preston, K. L., Huestis, M. A., Schroeder, J. R., Umbricht, A., & Epstein, D. H. (2002). Urinary elimination of cocaine metabolites in chronic cocaine users during cessation. Journal of Analytical Toxicology, 26(7), 393-400.

- Gümüs, Z. P., Çelenk, V., Güler, E., Demir, B., Coşkunol, H., & Timur, S. (2016). Determination of Cocaine and Benzoylecgonine in Biological Matrices by HPLC and LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 535-550.

- Stout, P. R., & Kuntz, D. J. (2005). A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half-lives than those using traditional cut-offs. Addiction, 100(4), 549-554.

-

ResearchGate. (n.d.). DETERMINATION OF COCAINE AND BENZOYLECGONINE IN BIOLOGICAL MATRICES BY HPLC AND LC-MS/MS. Retrieved from [Link]

- Roberts, S. M., Harbison, R. D., & James, R. C. (1992). Effects of ethanol on cocaine metabolism: formation of cocaethylene and norcocaethylene. Toxicology and Applied Pharmacology, 117(1), 1-8.

- Wang, Y., Zhang, Y., & Li, Y. (2016). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood.

-

Royal Society of Chemistry. (2016). A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry. Analytical Methods. [Link]

-

Wikipedia. (n.d.). Cocaethylene. Retrieved from [Link]

-

ACS Omega. (2021). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. ACS Omega, 6(21), 13735-13745. [Link]

- Pan, W. J., & Hedaya, M. A. (1999). Inhibition by ethanol of the metabolism of cocaine to benzoylecgonine and ecgonine methyl ester in mouse and human liver. Journal of Pharmaceutical Sciences, 88(8), 843-848.

-

ResearchGate. (n.d.). Determination of cocaine and benzoylecgonine in human plasma by LC-MS/MS. Retrieved from [Link]

- Journal of Analytical Toxicology. (1991). Isolation of Benzoylecgonine from Urine Using Solid-Phase Extraction. Journal of Analytical Toxicology, 15(5), 274-276.

-

Digital Commons @ IWU. (n.d.). Development of a Simple Method to Detect and Quantify Benzoylecgonine, a Cocaine Metabolite, in Urine. Retrieved from [Link]

-

ResearchGate. (n.d.). Cocaethylene Metabolism and Interaction with Cocaine and Ethanol: Role of Carboxylesterases. Retrieved from [Link]

-

Healthline. (2019, August 12). Cocaine and Alcohol: Effects and Dangers of Mixing the Two. Retrieved from [Link]

-

Waters. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]

-

Idaho State Police Forensic Services. (n.d.). Section Two. Retrieved from [Link]

- PubMed. (2000). Evaluation of a solid-phase extraction method for benzoylecgonine urine analysis in a high-throughput forensic urine drug-testing laboratory. Journal of Analytical Toxicology, 24(5), 317-321.

Sources

- 1. How long does cocaine stay in your system? [medicalnewstoday.com]

- 2. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 3. waters.com [waters.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaethylene - Wikipedia [en.wikipedia.org]

- 8. Effects of ethanol on cocaine metabolism: formation of cocaethylene and norcocaethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by ethanol of the metabolism of cocaine to benzoylecgonine and ecgonine methyl ester in mouse and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mayocliniclabs.com [mayocliniclabs.com]

- 12. Benzoylecgonine | Drug Dictionary | AttoLife [attolife.co.uk]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Stability of benzoylecgonine in biological samples under different storage conditions

An In-Depth Technical Guide to the Stability of Benzoylecgonine in Biological Samples

Introduction

In the realm of clinical and forensic toxicology, the accurate quantification of drug metabolites is paramount for unambiguous interpretation. Benzoylecgonine (BE), the primary metabolite of cocaine, serves as a crucial biomarker for determining cocaine use.[1][2] However, the chemical integrity of BE in collected biological specimens can be compromised by various factors during storage and transport, potentially leading to inaccurate analytical results. This guide provides a comprehensive overview of the stability of benzoylecgonine in various biological matrices under different storage conditions. We will delve into the chemical degradation pathways, present quantitative data on stability, and provide field-proven protocols for assessing and ensuring the integrity of this critical analyte.

The Chemical Landscape: Understanding Benzoylecgonine's Vulnerability

Benzoylecgonine is the benzoate ester of ecgonine, formed in the liver through the hydrolysis of cocaine, a reaction catalyzed by carboxylesterases.[1][3] While more stable than its parent compound, cocaine, BE is susceptible to hydrolysis, breaking down further into ecgonine. This degradation is primarily influenced by pH and temperature.

Degradation Pathway

The principal degradation pathway for benzoylecgonine is the hydrolysis of its benzoate ester linkage, yielding ecgonine and benzoic acid. This reaction is significantly accelerated in alkaline conditions.

Caption: Metabolic and Degradation Pathways of Cocaine.

Stability Across Biological Matrices: A Quantitative Perspective

The stability of benzoylecgonine varies significantly depending on the biological matrix in which it is present. Factors inherent to the matrix, such as enzymatic activity and pH, play a crucial role.

Blood, Plasma, and Serum

Whole blood and its components are the most challenging matrices for benzoylecgonine stability due to the presence of active enzymes and a physiological pH that can promote hydrolysis.

Key Findings:

-

Temperature: Freezing is the most effective method for preserving benzoylecgonine in blood samples. Storage at -20°C has been shown to maintain the stability of BE for extended periods, with recoveries greater than 80% after one year.[4][5][6] In contrast, significant degradation is observed at 4°C.[4][5][6] At room temperature, the degradation is even more rapid.[7]

-

pH: The near-neutral pH of blood contributes to the chemical hydrolysis of cocaine to benzoylecgonine.[8] While this process forms the analyte of interest, further degradation of benzoylecgonine to ecgonine can also occur, although at a slower rate than cocaine hydrolysis.

-

Preservatives: The use of preservatives is critical for blood samples that cannot be immediately frozen. Sodium fluoride (NaF) is a commonly used preservative that inhibits enzymatic activity.[4][5][6] Studies have shown that in blood samples stored at 4°C, the presence of NaF leads to higher stability of benzoylecgonine compared to samples without preservatives.[4][5][6] For instance, after 365 days at 4°C, benzoylecgonine recovery was 68.5% in samples with NaF, compared to only 3.7% in samples without.[4][5][6]

Table 1: Stability of Benzoylecgonine in Blood/Plasma

| Storage Temperature | Preservative | Duration | Analyte Recovery | Reference |

| -20°C | With/Without NaF | 1 year | >80% | [4][5][6] |

| 4°C | 1% NaF | 365 days | 68.5% | [4][5][6] |

| 4°C | None | 365 days | 3.7% | [4][5][6] |

| Room Temperature | Various | 30 days | Unstable | [7] |

Urine

Urine is a more favorable matrix for benzoylecgonine stability compared to blood, primarily due to the general absence of enzymatic activity and the typically acidic pH.

Key Findings:

-

pH: The pH of urine is a critical determinant of benzoylecgonine stability. Acidic urine (pH 4-5) provides the optimal environment for preserving the analyte.[9][10] In contrast, alkaline urine (pH > 8) can lead to significant degradation.[4][5][6]

-

Temperature: Similar to blood, freezing (-20°C) is the gold standard for long-term storage of urine samples, ensuring the stability of benzoylecgonine for at least a year.[4][5][6] Refrigeration at 4°C is also effective, especially when the urine is acidified.[9][10][11]

-

Preservatives: While sodium fluoride does not appear to have a significant impact on benzoylecgonine stability in urine[10], acidification to a pH of around 5 is highly recommended.[9][10]

Table 2: Stability of Benzoylecgonine in Urine

| Storage Temperature | pH | Duration | Analyte Recovery | Reference |

| -20°C | Not specified | 1 year | Stable (>80%) | [4][5][6] |

| 4°C | 4 | 1 year | Stable | [4][5][6] |

| 4°C | 8 | 1 year | 23% | [4][5][6] |

| 4-8°C | Not specified | 7 days | Stable | [12][13][14] |

Oral Fluid

Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection. However, the presence of enzymes in oral fluid necessitates careful handling and storage.

Key Findings:

-

Temperature: Storage at 4°C or -20°C significantly improves the stability of benzoylecgonine in oral fluid, with stability observed for at least 14 days.[15][16] At elevated temperatures (room temperature and 37°C), degradation is more pronounced.[15][16][17]

-

Preservatives: The use of collection devices containing a buffer solution, such as Quantisal®, helps to preserve the stability of benzoylecgonine.[15][16] A study on dried saliva spots found that the addition of 1% sodium fluoride improved the long-term stability of benzoylecgonine, which remained stable for 136 days when stored at room temperature in the presence of light.[18]

-

Cocaine Cross-talk: At elevated temperatures, the hydrolysis of cocaine to benzoylecgonine can occur in oral fluid samples, leading to a concomitant increase in benzoylecgonine concentrations.[15][16] This highlights the importance of proper storage to avoid misinterpretation of results.

Table 3: Stability of Benzoylecgonine in Oral Fluid

| Storage Temperature | Preservative/Collection Method | Duration | Stability | Reference |

| 4°C and -20°C | Quantisal® buffer | 14 days | Stable (within ±20%) | [15][16] |

| Room Temperature | Dried Saliva Spot with 1% NaF | 136 days | Stable | [18] |

| Room Temp & 37°C | Quantisal® buffer | > 24 hours | Degradation observed | [15][16] |

| 8°C | Unspecified | 1 week | Stable | [17] |

| 25°C and 37°C | Unspecified | 1 week | Degradation observed | [17] |

Hair

Hair analysis provides a long-term window of detection for drug use. Benzoylecgonine is incorporated into the hair shaft and is generally considered stable once deposited.

Key Findings:

-

Long-Term Stability: Once incorporated into the hair matrix, benzoylecgonine is remarkably stable. Studies have shown that it can be detected in hair for several months after drug use has ceased.[19] The median half-life of benzoylecgonine in hair has been calculated to be 1.5 months.[19]

-

External Contamination: A crucial consideration in hair analysis is the potential for external contamination. One study found that benzoylecgonine from blood did not appear to break down when contaminating hair samples.[20]

Experimental Protocols for Stability Assessment

A robust stability study is essential to validate storage and handling procedures. The following is a generalized protocol for assessing the stability of benzoylecgonine in biological matrices.

Experimental Workflow

Sources

- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Benzoylecgonine | C16H19NO4 | CID 448223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Studies on the stability and detection of cocaine, benzoylecgonine, and 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid in whole blood using Abuscreen radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. STABILITY OF COCAINE IN PHOSPHATE BUFFER AND IN URINE [arch.ies.gov.pl]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Impact of Quantisal® Oral Fluid Collection Device on Drug Stability [frontiersin.org]

- 16. Impact of Quantisal® Oral Fluid Collection Device on Drug Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitoring of the stability of cocaine and some metabolites in water and oral fluid by a newly developed CE method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of disappearance of cocaine from hair after discontinuation of drug use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of hair after contamination with blood containing cocaine and blood containing benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Toxicological Analysis: Benzoylecgonine vs. Cocaine

Executive Summary: The Metabolite Paradox

In forensic and clinical toxicology, Benzoylecgonine (BE) is primarily characterized as the stable, inactive urinary marker of Cocaine (COC) consumption.[1] This classification, while accurate for acute psychotropic potential, masks a distinct and potent toxicological profile.[1]

While Cocaine drives acute sympathomimetic toxicity (arrhythmia, hyperthermia, psychosis) via monoamine transporter blockade, Benzoylecgonine acts through fundamentally different mechanisms.[1] Recent data indicates that BE possesses higher stability, distinct cytotoxic pathways involving oxidative stress, and a significantly higher ecotoxicological potency than its parent compound.[1]

This guide deconstructs the comparative toxicology of these two agents, shifting the narrative from "Active vs. Inactive" to "Acute Receptor-Mediated vs. Chronic Cytotoxic."[1]

Physicochemical & Pharmacokinetic Divergence[2]

The toxicological divergence between COC and BE begins with their structural influence on pharmacokinetics (PK).[1]

The Zwitterion Effect

Cocaine is a weak base (pKa ~8.[1]6) and highly lipophilic, allowing rapid translocation across the Blood-Brain Barrier (BBB).[1] In contrast, Benzoylecgonine is a zwitterion at physiological pH.[1] Its carboxylate group renders it highly hydrophilic, severely limiting BBB penetration.[1] This specific physicochemical barrier is the primary reason BE lacks the intense euphoric and reinforcing effects of cocaine.[1]

Table 1: Physicochemical Comparison

| Parameter | Cocaine (Parent) | Benzoylecgonine (Metabolite) | Toxicological Implication |

| Structure | Methyl ester | Carboxylic acid (Zwitterion) | BE has poor membrane permeability.[1] |

| Lipophilicity (LogP) | 2.3 | -0.59 | COC accumulates in lipid-rich brain tissue; BE remains in plasma/water.[1] |

| Half-life (t1/2) | 0.5 – 1.5 hours | 6 – 12 hours | BE persists, allowing for accumulation and chronic cellular exposure.[1] |

| Clearance | Rapid hydrolysis | Renal excretion | BE is the primary environmental pollutant.[1] |

Comparative Pharmacodynamics: Mammalian Systems

Receptor Binding Profiles (The "Inert" Myth)

Cocaine's toxicity is driven by high-affinity inhibition of the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1]

-

Cocaine: Potent DAT blocker (

nM).[1] -

Benzoylecgonine: Exhibits negligible affinity for DAT, SERT, or NET at physiological concentrations (

µM).[1]

Cardiotoxicity Mechanisms (hERG Channel Blockade)

A critical area of divergence is cardiotoxicity.[1] Cocaine is a known Class I antiarrhythmic (sodium channel blocker) and hERG potassium channel blocker, leading to QTc prolongation.[1]

-

Cocaine: Inhibits hERG channels with an

µM.[1] -

Benzoylecgonine: Essentially inactive at hERG channels (

inhibition at 1 mM).[1][2]

Insight: This confirms that acute cardiac arrest in overdose is driven by the parent compound (Cocaine) or the ethanol-metabolite Cocaethylene, not Benzoylecgonine.[1]

Neurotoxicity: Seizure Thresholds

While BE does not cause dopamine storms, it is not neuro-inert.[1] High concentrations of BE have been shown to induce seizures in rodent models, though the mechanism differs from cocaine.[1][3]

-

Cocaine: Lowers seizure threshold via GABA antagonism and monoamine surges.[1]

-

Benzoylecgonine: Induces seizures via cerebral vasoconstriction and direct neuronal cytotoxicity (oxidative stress), rather than receptor-mediated excitotoxicity.[1]

Ecotoxicology: The Inversion of Potency

In aquatic environments, the toxicity hierarchy inverts.[1] BE is the dominant stressor due to its hydrolytic stability and specific activity in aquatic organisms.[1]

Aquatic Toxicity (Zebrafish & Invertebrates)

Recent studies utilizing Danio rerio (Zebrafish) embryos demonstrate that BE is more toxic than cocaine regarding specific developmental endpoints.[1]

-

Mechanism: BE induces significant oxidative stress (ROS generation) and mitochondrial dysfunction in aquatic larvae.[1]

-

Endpoints: Reduced hatching rates, morphological deformities, and DNA damage (genotoxicity) observed at ng/L concentrations.[1]

Figure 1: Comparative Toxicity Pathways

Caption: Divergent toxicological signaling.[1] Cocaine acts via receptor blockade (Red), while BE acts via oxidative stress (Blue).[1]

Experimental Protocols

To validate these differences, researchers must employ distinct extraction and assay protocols.[1]

Analytical Detection (LC-MS/MS)

BE is highly polar, requiring specific column chemistry compared to the lipophilic cocaine.[1]

Protocol: Simultaneous Extraction from Plasma/Media [1]

-

Internal Standards: Use Cocaine-D3 and Benzoylecgonine-D3.

-

Solid Phase Extraction (SPE): Use Mixed-Mode Cation Exchange (MCX) cartridges.[1]

-

Rationale: MCX retains basic amines (Cocaine) and zwitterions (BE) while removing neutral interferences.[1]

-

-

LC Conditions:

Zebrafish Embryo Toxicity Assay (ZET)

This assay is the gold standard for comparing the developmental toxicity of the parent vs. metabolite.

-

Husbandry: Maintain adult Danio rerio at 28°C, 14h/10h light/dark cycle.

-

Exposure: Collect fertilized eggs (n=20 per concentration).

-

Dosing:

-

Endpoints (24-96 hpf):

-

Lethality: Coagulation of eggs.[1]

-

Hatching Rate: Delayed hatching indicates developmental retardation (Common in BE).[1]

-

Heart Rate: Manual counting under stereomicroscope (Cocaine causes bradycardia/arrhythmia; BE effects are subtler).[1]

-

ROS Assay: Stain with DCFH-DA to visualize oxidative stress levels (BE > Cocaine).[1]

-

Figure 2: Experimental Workflow for Comparative Analysis

Caption: Workflow highlighting the necessity of Mixed-Mode SPE for retaining the polar metabolite BE.

Conclusion

The toxicological assessment of Benzoylecgonine requires a paradigm shift. It is not merely an inactive marker but a persistent environmental toxicant and a cellular stressor .[1]

-

In Mammals: BE is pharmacologically distinct from cocaine, lacking DAT affinity and hERG blockade, but contributing to vasoconstriction and seizure risk in overdose via oxidative mechanisms.[1]

-

In Ecosystems: BE is the primary driver of toxicity, exhibiting higher stability and developmental toxicity than the parent drug.[1]

Researchers designing assays must account for BE's zwitterionic nature during extraction and prioritize oxidative stress endpoints over receptor binding when assessing its toxicity.[1]

References

-

Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review. Source: Annals of Palliative Medicine (2021).[1] URL:[Link]

-

Effects of cocaine and its major metabolites on the HERG-encoded potassium channel. Source: Molecular Pharmacology (2001).[1] URL:[Link]

-

Cytotoxicity of the cocaine metabolite benzoylecgonine. Source: Brain Research (1994).[1] URL:[Link][1]

-

Environmental Concentrations of the Cocaine Metabolite Benzoylecgonine Induced Sublethal Toxicity in the Development of Plants but Not in a Zebrafish Embryo-Larval Model. Source: Journal of Hazardous Materials (2015).[1][4] URL:[Link]

-

A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Source: PNAS (2022).[1] URL:[Link]

Sources

- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 2. Effects of cocaine and its major metabolites on the HERG-encoded potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 4. Environmental concentrations of the cocaine metabolite benzoylecgonine induced sublethal toxicity in the development of plants but not in a zebrafish embryo-larval model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of Cocaine to Benzoylecgonine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent tropane alkaloid, undergoes significant chemical and enzymatic transformations within the human body and in aqueous environments. A primary and forensically significant metabolic pathway is the hydrolysis of cocaine's methyl ester group to form its major, pharmacologically inactive metabolite, benzoylecgonine.[1][2] This conversion is a cornerstone of drug metabolism studies, toxicological screening, and the development of therapeutic interventions for cocaine abuse.[3][4] Understanding the kinetics and mechanisms of this hydrolysis is paramount for interpreting analytical results and for designing stable formulations or novel biocatalysts. This guide provides a comprehensive technical overview of the factors governing the conversion of cocaine to benzoylecgonine in aqueous solutions, detailing the underlying chemical principles, experimental protocols for its study, and the analytical techniques for its quantification.

The Chemical and Enzymatic Landscape of Cocaine Hydrolysis

The conversion of cocaine to benzoylecgonine can occur through two distinct routes: spontaneous chemical hydrolysis and enzyme-catalyzed hydrolysis. While both pathways lead to the same product, their kinetics and predominant locations (in vitro vs. in vivo) differ significantly.

Spontaneous Chemical Hydrolysis in Aqueous Solutions

In aqueous solutions, cocaine can undergo spontaneous hydrolysis, a reaction that is highly dependent on the pH of the medium.[5] This non-enzymatic process is particularly relevant for the stability of cocaine in biological samples and in wastewater.[6][7] The hydrolysis occurs at the methyl ester linkage, yielding benzoylecgonine and methanol.

This reaction is significantly accelerated under alkaline conditions.[8][9] Conversely, in acidic solutions, particularly around a pH of 5.0, cocaine exhibits greater stability.[10][11] For instance, to prevent hydrolysis in aqueous stock solutions, it is recommended to adjust the pH to 3 and store at 4°C.[12]

Enzyme-Catalyzed Hydrolysis

In vivo, the hydrolysis of cocaine is predominantly an enzymatic process. The primary enzyme responsible for the conversion of cocaine to benzoylecgonine is human carboxylesterase-1 (hCE-1), which is found in high concentrations in the liver.[2][13] Another significant enzyme, butyrylcholinesterase (BChE), present in plasma, primarily hydrolyzes cocaine at the benzoyl ester to form ecgonine methyl ester.[2][14] However, research has also demonstrated that BChE and its engineered mutants can hydrolyze benzoylecgonine, albeit at a slower rate than cocaine.[15]

The enzymatic pathway is considerably more efficient than spontaneous hydrolysis at physiological pH.[16] Understanding the kinetics of these enzymes is crucial for developing enzyme-based therapies for cocaine overdose.[4]

Visualizing the Hydrolysis Pathway

The transformation of cocaine to benzoylecgonine is a fundamental hydrolytic reaction.

Caption: Chemical transformation of cocaine to benzoylecgonine.

Factors Influencing the Rate of Hydrolysis

The stability of cocaine in an aqueous environment is not constant; it is influenced by a variety of factors that can significantly alter the rate of its hydrolysis to benzoylecgonine.

The Critical Role of pH

The pH of the aqueous solution is the most critical factor governing the rate of spontaneous hydrolysis. The hydrolysis rate is at its minimum in acidic conditions, around pH 1.95, and increases significantly as the pH becomes more alkaline.[5] This is due to the hydroxide ion-catalyzed mechanism, where the hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. In forensic and clinical settings, the pH of biological samples like urine can affect the concentration of cocaine and benzoylecgonine, potentially leading to an underestimation of recent cocaine use if the sample is not properly preserved.[10]

The Influence of Temperature

As with most chemical reactions, the rate of cocaine hydrolysis is temperature-dependent. Increased temperatures accelerate the hydrolysis process. Studies have shown that cocaine is significantly more stable at refrigerated (4°C) and frozen (-20°C) temperatures.[6] One study on the stability of a 50 mg/mL cocaine hydrochloride aqueous solution found that it maintained 90% of its concentration for 24 days at both room temperature and 5°C ± 3°C.[17][18] However, the pH of the solution stored at room temperature decreased more significantly over time, indicating a faster degradation rate.[17][18] Therefore, proper storage of samples at low temperatures is essential to minimize the ex vivo hydrolysis of cocaine.[19]

Buffers and Ionic Strength

The composition of the aqueous solution can also play a role. While ionic strength has been found to have a negligible effect on the hydrolysis rate, the concentration and type of buffers can have a significant impact.[5] This is an important consideration when preparing solutions for in vitro studies, as the buffer system itself can influence the reaction kinetics.

Experimental Protocol for Studying Cocaine Hydrolysis

To accurately study the hydrolysis of cocaine to benzoylecgonine in an aqueous solution, a well-controlled experimental setup is required. The following protocol outlines a general procedure for such a study.

Materials and Reagents

-

Cocaine hydrochloride (analytical standard)

-

Benzoylecgonine (analytical standard)

-

Deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d3) for mass spectrometry-based analysis[20]

-

High-purity water (e.g., Milli-Q)

-

Buffer solutions of various pH values (e.g., phosphate, citrate)[5]

-

Methanol or other suitable organic solvent for stock solutions[3]

-

Sodium fluoride (as a preservative to inhibit enzymatic activity in biological matrices)[11]

-

Instrumentation for analysis (e.g., HPLC, LC-MS/MS, GC-MS)

Step-by-Step Experimental Workflow

-

Preparation of Stock Solutions : Prepare concentrated stock solutions of cocaine and benzoylecgonine in a suitable solvent like methanol.[3] Store these solutions at -20°C.

-

Preparation of Working Solutions : Dilute the stock solutions with the desired aqueous buffer to achieve the target initial concentration of cocaine.

-

Incubation : Incubate the working solutions at a constant, controlled temperature. For kinetic studies, multiple temperature points should be evaluated.

-

Time-Course Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching the Reaction : Immediately quench the hydrolysis reaction in the collected aliquots. This can be achieved by rapid freezing or by adding an acid to lower the pH significantly.

-

Sample Preparation for Analysis : Prepare the samples for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), especially when working with complex matrices like urine or plasma.[20][21]

-

Analytical Quantification : Analyze the samples using a validated analytical method to determine the concentrations of both cocaine and benzoylecgonine.

Visualizing the Experimental Workflow

The process of studying cocaine hydrolysis can be broken down into a series of logical steps.

Caption: Experimental workflow for cocaine hydrolysis studies.

Analytical Methodologies for Quantification

Accurate quantification of cocaine and benzoylecgonine is crucial for kinetic studies. Several analytical techniques are commonly employed, each with its own advantages and limitations.

| Analytical Technique | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Robust, reproducible, and widely available. Can be coupled with various detectors (e.g., UV, DAD).[3][21] | Lower sensitivity and specificity compared to mass spectrometry-based methods. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity. Provides structural information for confirmation.[16] | Requires derivatization of the analytes, which adds a step to the sample preparation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the gold standard for its high sensitivity, specificity, and ability to analyze samples with minimal cleanup.[20][22] | Higher initial instrument cost and complexity. |

| Capillary Electrophoresis (CE) | High separation efficiency and low sample volume requirements.[19] | Can be less robust than HPLC for routine analysis. |

Method Validation

Regardless of the chosen technique, the analytical method must be thoroughly validated to ensure its accuracy, precision, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for both cocaine and benzoylecgonine.

Kinetic Analysis and Data Interpretation

The data obtained from the time-course study can be used to determine the kinetics of cocaine hydrolysis. For a simple first-order decay, the concentration of cocaine at any given time can be described by the equation:

[C]t = [C]₀ * e^(-kt)

where:

-

[C]t is the concentration of cocaine at time t

-

[C]₀ is the initial concentration of cocaine

-

k is the first-order rate constant

By plotting the natural logarithm of the cocaine concentration versus time, a linear relationship should be observed, with the slope equal to -k. The half-life (t₁/₂) of the reaction can then be calculated as:

t₁/₂ = 0.693 / k

This kinetic data is invaluable for predicting the stability of cocaine under various conditions and for understanding its persistence in different environments. Biotransformation in wastewater, for example, has been observed to follow pseudo first-order kinetics.[23][24]

Conclusion

The hydrolysis of cocaine to benzoylecgonine is a multifaceted process influenced by a delicate interplay of chemical and enzymatic factors. A thorough understanding of the kinetics and mechanisms of this conversion is indispensable for professionals in pharmacology, toxicology, and analytical chemistry. By employing rigorous experimental designs and validated analytical methodologies, researchers can accurately characterize this critical transformation, leading to more reliable interpretation of analytical data and advancements in the development of therapeutics for cocaine addiction.

References

-

Warner, A., & Norman, A. B. (2000). Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification. Therapeutic Drug Monitoring, 22(3), 266–270. [Link]

-

(2025). Mechanisms of Cocaine Hydrolysis and Metabolism In Vitro and In Vivo: A Clarification. ResearchGate. [Link]

-

Jatlow, P. I., & Bailey, D. N. (1975). Evaluation of Selected Methods for Determining Cocaine and Benzoylecgonine in Urine. Journal of Analytical Toxicology, 1(4), 165–168. [Link]

-

Inaba, T., Stewart, D. J., & Kalow, W. (1978). In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine. Clinical Pharmacology & Therapeutics, 23(5), 547–552. [Link]

-

Zhan, C. G., Zheng, F., & Landry, D. W. (2005). Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase. Journal of the American Chemical Society, 127(20), 7254–7265. [Link]

-

Gumus, Z. P., Celenk, V., Guler, E., Demir, B., Coskunol, H., & Timur, S. (2016). Determination of Cocaine and Benzoylecgonine in Biological Matrices by HPLC and LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 535–550. [Link]

-

Tritt, Z., Monnin, E., & Décaudin, B. (2015). Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles. Annales Pharmaceutiques Françaises, 73(6), 445–451. [Link]

-

Murray, J. B., & Al-Shora, H. I. (1978). Stability of cocaine in aqueous solution. Journal of Pharmacy and Pharmacology, 30(1), 121P. [Link]

-

Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (2004). The determination of cocaine, benzoylecgonine, and cocaethylene in small-volume oral fluid samples by liquid chromatography-quadrupole-time-of-flight mass spectrometry. Journal of Analytical Toxicology, 28(8), 655–659. [Link]

-

Pallen, M., & Kintz, P. (1996). Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection. Analytical Chemistry, 68(17), 3021–3028. [Link]

-

(2025). Stability of cocaine in aqueous solution. ResearchGate. [Link]

-

Plósz, B. G., Reid, M. J., Borup, M., Langford, K. H., & Thomas, K. V. (2013). Biotransformation kinetics and sorption of cocaine and its metabolites and the factors influencing their estimation in wastewater. Water Research, 47(7), 2329–2340. [Link]

-

(2025). Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles. ResearchGate. [Link]

-

Zhang, Y., & Schopfer, L. M. (2018). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. Molecules, 23(8), 1878. [Link]

-

Benzoylecgonine. Wikipedia. [Link]

-

Koper, M., & Szczesna, M. (2011). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Problems of Forensic Sciences, 85, 221–231. [Link]

-

Zheng, F., Yang, W., Xue, L., Hou, S., Liu, J., & Zhan, C. G. (2014). Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine. ACS Chemical Biology, 9(7), 1545–1553. [Link]

-

(2025). Biotransformation kinetics and sorption of cocaine and its metabolites and the factors influencing their estimation in wastewater. ResearchGate. [Link]

-

Cocaine hydrolysis: correlating activity for addiction therapy. Wiley Analytical Science. [Link]

-

Catalytic activities of cocaine hydrolases against the most toxic cocaine metabolite norcocaethylene. OUCI. [Link]

-

Bedner, M., & MacCrehan, W. A. (2011). A hydrolysis procedure for the analysis of total cocaine residues in wastewater. Analytical and Bioanalytical Chemistry, 402(3), 1147–1157. [Link]

-

(2025). Cocaine hydrolysis and pH-dependence. Reactions were carried out in... ResearchGate. [Link]

-

Dinis-Oliveira, R. J. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Toxins, 14(4), 278. [Link]

-

Dinis-Oliveira, R. J. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. PMC. [Link]

-

Mercolini, L., Protti, M., Fulgenzi, A. R., & Raggi, M. A. (2017). Monitoring of the stability of cocaine and some metabolites in water and oral fluid by a newly developed CE method. Journal of Separation Science, 40(24), 4811–4817. [Link]

Sources

- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Monitoring of the stability of cocaine and some metabolites in water and oral fluid by a newly developed CE method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. itspsolutions.com [itspsolutions.com]

- 21. Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The determination of cocaine, benzoylecgonine, and cocaethylene in small-volume oral fluid samples by liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biotransformation kinetics and sorption of cocaine and its metabolites and the factors influencing their estimation in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

Benzoylecgonine zwitterionic structure and its analytical challenges

An In-depth Technical Guide for the Advanced Analyst:

Mastering Benzoylecgonine Analysis: A Guide to Overcoming the Zwitterionic Challenge

Abstract

Benzoylecgonine (BZE), the primary urinary metabolite of cocaine, stands as a critical analyte in forensic, clinical, and workplace drug testing.[1][2] Its accurate quantification is paramount for legally and medically defensible results. However, the inherent physicochemical nature of BZE—specifically its zwitterionic character—presents a formidable and often underestimated challenge to analytical chemists. This guide provides a deep dive into the molecular basis of these challenges and presents field-proven, robust methodologies to ensure accurate, reproducible, and sensitive analysis. We will deconstruct the problems from sample preparation through chromatographic separation and final detection, offering not just protocols, but the causal scientific principles that make them effective.

The Physicochemical Core: Understanding the Benzoylecgonine Zwitterion

To master the analysis of a molecule, one must first understand its fundamental behavior in solution. Benzoylecgonine is an amphoteric compound, possessing both a carboxylic acid group and a tertiary amine within its tropane structure.[1] This duality is the origin of all subsequent analytical difficulties.

The charge state of BZE is entirely dependent on the pH of its environment, governed by the pKa values of its functional groups.

-

Carboxylic Acid Group (pKa₁ ≈ 2.5 - 3.5): This group is deprotonated and negatively charged at physiological and basic pH.[3]

-

Tertiary Amine Group (pKa₂ ≈ 8.5 - 9.0): This group is protonated and positively charged at physiological and acidic pH.

This leads to three distinct charge states, as illustrated below:

At the isoelectric point (pI), roughly between pH 4 and 8, BZE exists predominantly as a zwitterion : a molecule with both a positive and a negative charge, rendering it electrically neutral overall but extremely polar. This high polarity makes it highly soluble in water but poorly soluble in common organic solvents, a characteristic that complicates traditional extraction methods.[3]

The Gauntlet of Analysis: Challenges & Field-Proven Solutions

The zwitterionic nature of BZE creates specific, predictable problems at each stage of the analytical workflow. Here, we address each challenge and provide the authoritative solution.

Sample Preparation: The Extraction Conundrum

The Challenge: Efficiently isolating a highly polar, water-soluble analyte from a complex biological matrix like urine or blood is the primary hurdle.[4] Traditional Liquid-Liquid Extraction (LLE) protocols often yield poor and inconsistent recoveries because no single pH or organic solvent can effectively extract a molecule that behaves as an acid, a base, and a polar neutral species simultaneously.

The Authoritative Solution: Mixed-Mode Solid-Phase Extraction (SPE)

The most robust and reliable technique for BZE extraction is mixed-mode SPE, which leverages multiple retention mechanisms to capture the analyte and discard interferences.[5][6] A mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions), is ideal.

Causality Behind the Protocol: The protocol is a deliberate manipulation of BZE's charge state.

-

Sample Loading (Acidic pH): The sample is acidified (e.g., with formic or phosphoric acid) to a pH well below pKa₁ (~pH 2-4).[5] At this pH, the carboxylic acid is neutral (-COOH) and the tertiary amine is fully protonated and positively charged (-NH+). This allows the molecule to bind strongly to the cation exchange functional groups on the sorbent.

-

Wash Steps: A polar wash (e.g., dilute acid) removes hydrophilic interferences while the BZE is retained by the strong ionic bond. An organic wash (e.g., methanol) then removes nonpolar interferences, while the BZE remains bound ionically.[5]

-

Elution (Basic Organic Solvent): A strong base (e.g., ammonium hydroxide) is added to an organic solvent (e.g., methanol or isopropanol/dichloromethane).[5] This high pH deprotonates the tertiary amine, neutralizing its charge (-N:). This breaks the ionic bond with the sorbent, allowing the now less polar BZE to be eluted by the organic solvent.

This multi-modal approach provides superior cleanup compared to single-mechanism methods, leading to higher recovery, reduced matrix effects, and ultimately, more accurate data.[5]

Chromatographic Separation: Taming a Polar Analyte

The Challenge: Achieving sharp, symmetrical peaks and adequate retention for a highly polar compound like BZE on standard C18 reversed-phase columns is difficult. In typical reversed-phase conditions, its high polarity leads to poor retention and peak tailing.

The Authoritative Solution: Reversed-Phase LC with Acidic Mobile Phase

While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar analytes, the most common and robust approach in high-throughput labs is reversed-phase liquid chromatography (RPLC) using a low-pH mobile phase.[7][8]

Causality Behind the Method: By using a mobile phase buffered to an acidic pH (typically 2.5-3.5 with formic acid), the analyst ensures a consistent molecular state.[9] At this pH, the carboxylic acid is protonated and neutral, while the amine is fully protonated and positively charged. This gives the molecule a stable, net positive charge and sufficient hydrophobicity to interact reproducibly with the C18 stationary phase, resulting in excellent peak shape and retention.

An alternative, HILIC, uses a polar stationary phase and a high-organic mobile phase, which can also provide excellent retention for BZE.[7][10] However, HILIC can require longer equilibration times and may be more sensitive to the sample matrix, making acidic RPLC the preferred workhorse for its ruggedness.

Detection: Ensuring Specificity and Sensitivity

The Challenge: Forensic and clinical testing demand high sensitivity to meet established cutoff levels (e.g., 100 ng/mL confirmatory cutoff by SAMHSA) and absolute specificity to produce legally defensible results.[5][11]

The Authoritative Solution: Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for confirmation analysis.[12][13] Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This process provides two points of molecular identification, virtually eliminating false positives.

Causality Behind Ion Selection: In positive electrospray ionization (ESI+), the acidic mobile phase ensures BZE is already a cation, promoting efficient ionization. The protonated molecule [M+H]⁺ is selected as the precursor ion.

-

Precursor Ion: m/z 290.3

-

Product Ions: Collision-induced dissociation (CID) typically cleaves the ester bond. The most common transitions monitored are:

-

m/z 168.1 (Quantifier): Corresponds to the tropane ring fragment after the loss of benzoic acid.[14]

-

m/z 105.1 (Qualifier): Corresponds to the benzoyl group itself.

-

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |

| Benzoylecgonine | 290.3 | 168.1 | 105.1 |

| Benzoylecgonine-d3 | 293.3 | 171.1 | 105.1 |

| Table 1: Typical MRM transitions for Benzoylecgonine and its deuterated internal standard. |

A Note on GC/MS: While historically significant, Gas Chromatography-Mass Spectrometry (GC/MS) requires a derivatization step (e.g., silylation or alkylation) to make the non-volatile BZE amenable to analysis.[15][16][17][18] This adds time, cost, and potential for analytical error, making LC-MS/MS the more direct, efficient, and preferred modern technique.[5]

Building a Self-Validating System: The Pillar of Trustworthiness

A scientifically sound method must be a self-validating system. For BZE analysis, this is achieved through the mandatory use of a stable isotope-labeled internal standard (SIL-IS).

The Role of the Internal Standard: A deuterated analog, such as Benzoylecgonine-d3 (BZE-d3), is chemically identical to the target analyte. Therefore, it experiences the same extraction inefficiencies, chromatographic behavior, and ionization suppression or enhancement in the MS source.[19] By calculating the ratio of the analyte peak area to the internal standard peak area, any variations during the analytical process are normalized. This correction is absolutely critical for achieving the accuracy and precision required for forensic and clinical applications.

Pre-analytical Considerations: The stability of BZE in biological samples is crucial. It is susceptible to hydrolysis at alkaline pH.[5] Samples should be stored at refrigerated or, for long-term storage, frozen temperatures (-20°C is optimal) and preserved at a slightly acidic pH to ensure analyte integrity prior to analysis.[20][21][22][23]

Detailed Experimental Protocols

Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a representative example based on established methods.[5]

-

Sample Pre-treatment: To 1 mL of urine, add 20 µL of a 1 µg/mL BZE-d3 internal standard solution. Add 1 mL of 2% formic acid. Vortex to mix.

-

Column Conditioning: Condition an Oasis MCX SPE cartridge (or similar) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through at a rate of 1-2 mL/min.

-

Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water.

-

Wash 2 (Organic): Wash the cartridge with 1 mL of methanol. Dry the sorbent under high vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 1 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Protocol: LC-MS/MS Conditions

-

LC System: Agilent 1200 Infinity or equivalent.[5]

-

Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 50 mm) or equivalent.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

3.1 min: 5% B

-

5.0 min: 5% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6460 Triple Quadrupole or equivalent.[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: As listed in Table 1.

Conclusion

The analytical challenges posed by benzoylecgonine are a direct consequence of its zwitterionic structure. A superficial approach to method development is destined to fail, yielding unreliable and indefensible data. However, by leveraging a deep understanding of its pH-dependent chemistry, the modern analytical scientist can design an integrated and robust workflow. The authoritative method—combining pH-controlled mixed-mode solid-phase extraction with acidic reversed-phase LC-MS/MS and the crucial use of a stable isotope-labeled internal standard—effectively neutralizes these challenges. This approach transforms BZE from a problematic analyte into one that can be quantified with the highest levels of accuracy, precision, and confidence, meeting the stringent demands of the drug development and toxicology fields.

References

-

Gumus, Z. P., et al. (2016). Determination of Cocaine and Benzoylecgonine in Biological Matrices by HPLC and LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Benzoylecgonine. Retrieved from [Link]

-

Poklis, A. (1991). GC/MS quantitation of benzoylecgonine following liquid-liquid extraction of urine. Journal of Analytical Toxicology. Available at: [Link]

-

Slawson, M. H., Shaw, K. J., & Hughes, J. M. (n.d.). Determination of Cocaine and Metabolites in Urine Using Electrospray LC/MS. Agilent Technologies Application Note. Available at: [Link]

-

Pan, Y. I., & Ing, L. C. (1995). Determination of Cocaine and Benzoylecgonine by Derivatization with Iodomethane-D3 or PFPA/HFIP in Human Blood and Urine Using GC/MS (EI or PCI Mode). Journal of Analytical Toxicology. Available at: [Link]

-

George, C., & Broussard, L. A. (2001). Evaluation of a solid-phase extraction method for benzoylecgonine urine analysis in a high-throughput forensic urine drug-testing laboratory. Journal of Analytical Toxicology. Available at: [Link]

-

Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Benzoylecgonine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Application Note. Available at: [Link]

-

Logan, B. K., & Peterson, K. L. (1994). Gas Chromatography/Mass Spectrometry for the Determination of Cocaine and Benzoylecgonine over a Wide Concentration Range. Journal of Analytical Toxicology. Available at: [Link]

-

Wong, D., & Bailey, D. N. (2000). Determining the pKa of Benzoylecognine. Digital Commons @ IWU. Available at: [Link]

-

ResearchGate. (2016). DETERMINATION OF COCAINE AND BENZOYLECGONINE IN BIOLOGICAL MATRICES BY HPLC AND LC-MS/MS. Available at: [Link]

-

MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences. Available at: [Link]

-

Traldi, P., et al. (2012). Surface-activated chemical ionization ion trap mass spectrometry for the analysis of cocaine and benzoylecgonine in hair. Journal of Mass Spectrometry. Available at: [Link]

-

Brown, L. E., et al. (2017). A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry. Analytical Methods. Available at: [Link]

-

University of Mississippi. (2021). Liquid Chromatography- Tandem Mass Spectrometry (LC-MS-MS) as a detection method for Cocaine as a Perfomance Enhancing Drug. eGrove. Available at: [Link]

-

Barroso, M., et al. (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Journal of Analytical Toxicology. Available at: [Link]

-

Pan, Y. I., & Ing, L. C. (1995). Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode). Journal of Analytical Toxicology. Available at: [Link]

-

Musi, A. A., et al. (2013). Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) determination of cocaine and its metabolites in hair samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Waters Corporation. (2012). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note. Available at: [Link]

-

Abukhalaf, I. K., et al. (1996). Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma. Journal of Analytical Toxicology. Available at: [Link]

-

Peters, F. T., et al. (2020). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. Available at: [Link]

-

ResearchGate. (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Available at: [Link]

-

LCGC International. (2020). Hydrophilic-Interaction Chromatography: An Update. Available at: [Link]

-

Oxford Academic. (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Available at: [Link]

-

SAMHSA. (n.d.). Workplace Drug Testing Resources. Retrieved from [Link]

-

ASTM International. (1988). Studies on the Stability and Detection of Cocaine, Benzoylecgonine, and 11-Nor-Delta-9-Tetrahydrocannabinol-9-Carboxylic Acid in Whole Blood Using Abuscreen® Radioimmunoassay. Available at: [Link]

-

Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Application Note. Available at: [Link]

Sources

- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fishersci.com [fishersci.com]

- 10. agilent.com [agilent.com]

- 11. gcms.cz [gcms.cz]

- 12. lcms.cz [lcms.cz]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. GC/MS quantitation of benzoylecgonine following liquid-liquid extraction of urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. dl.astm.org [dl.astm.org]

- 18. Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. dl.astm.org [dl.astm.org]

Natural occurrence of benzoylecgonine in coca leaves

Topic: Natural Occurrence of Benzoylecgonine in Erythroxylum Species Content Type: Technical Whitepaper & Methodological Guide Author Persona: Senior Application Scientist (Phytochemistry & Forensic Toxicology)

Executive Summary: The Benzoylecgonine Paradox

In the canon of forensic toxicology, benzoylecgonine (BE) is dogmatically defined as the primary urinary metabolite of cocaine in mammals. However, for plant physiologists and drug development scientists, BE represents a complex analytical challenge.[1] While historically dismissed as a purely post-harvest degradation product (artifact), advanced high-resolution mass spectrometry has confirmed the presence of BE in Erythroxylum leaf matrices.[1]

This guide dissects the "occurrence vs. artifact" dichotomy.[1][2] It provides a rigorous, self-validating framework for distinguishing endogenous in planta BE from that generated via hydrolytic degradation during extraction—a critical distinction for forensic profiling, botanical sourcing, and pharmaceutical quality control.[1]

Biosynthetic Context: The Tropane Alkaloid Pathway[3]